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Compound of Interest

Compound Name: Penniclavine

Cat. No.: B3343336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of Penniclavine and

the structurally related clavine alkaloids: Festuclavine, Agroclavine, Elymoclavine, and

Lysergol. The information presented is intended to support research and drug development

efforts in neuroscience and related fields. While experimental data for some of these alkaloids

are available, it is important to note that the pharmacological profile of Penniclavine is

primarily based on in silico predictions.

Introduction to Clavine Alkaloids
Clavine alkaloids are a subgroup of ergot alkaloids characterized by a tetracyclic ergoline ring

system. They are naturally produced by various fungi of the Clavicipitaceae family and are also

found in some plant species, notably in the seeds of Argyreia nervosa (Hawaiian Baby

Woodrose) and Ipomoea tricolor (Morning Glory)[1]. These compounds are known to interact

with various neurotransmitter receptors, particularly serotonin and dopamine receptors, leading

to a wide range of pharmacological effects. This guide focuses on comparing the available data

for Penniclavine and its close relatives to elucidate their potential therapeutic applications and

guide future research.

Comparative Pharmacological Data
The following tables summarize the available quantitative data on the receptor binding affinities

and functional activities of Penniclavine and related clavine alkaloids. It is crucial to note that
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the data for Penniclavine are derived from in silico predictions, while the data for the other

alkaloids are from experimental studies.

Table 1: Comparative Receptor Binding Affinities (pKi) of Clavine Alkaloids
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Receptor
Subtype

Penniclavin
e (Predicted
pKi)

Festuclavin
e (Predicted
pKi)[2]

Agroclavine
(Predicted
pKi)[2]

Elymoclavi
ne
(Experiment
al Data)

Lysergol
(Experiment
al Data)

Serotonin

Receptors

5-HT1A > 7.0[2] > 7.0[2] > 7.0 - Ki = 1.6 nM

5-HT1B > 7.0 > 7.0 > 7.0 - -

5-HT1D > 7.0 > 8.0 > 8.0 - -

5-HT2A > 6.0 > 6.0 > 7.0 - Ki = 0.8 nM

5-HT2B > 6.0 > 6.0 > 6.0 - -

5-HT2C > 6.0 > 6.0 > 6.0 - -

5-HT6 > 7.0 > 7.0 > 7.0 - -

5-HT7 > 7.0 > 7.0 > 7.0 - -

Dopamine

Receptors

D1 > 6.0 > 6.0 > 6.0 - -

D2 > 7.0 > 7.0 > 7.0
Agonist

action
-

Adrenergic

Receptors

α1A > 8.0 > 7.0 > 7.0 - -

α1B > 8.0 > 7.0 > 7.0 - -

α2 - - - - pKi = 7.21

Note: pKi is the negative logarithm of the inhibition constant (Ki), where a higher value

indicates a higher binding affinity. Data for Penniclavine, Festuclavine, and Agroclavine are
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from in silico predictions by Paulke et al. (2013). Experimental data for other alkaloids are

sourced from various studies.

Table 2: Functional Activity of Clavine Alkaloids at Serotonin and Dopamine Receptors

Alkaloid Receptor
Functional
Activity

Potency
(EC50)

Efficacy (% of
Max
Response)

Elymoclavine Dopamine D2 Agonist - -

Lysergol 5-HT1A Partial Agonist - -

Lysergol 5-HT2A Partial Agonist 1.6 nM 51% (of 5-HT)

Note: This table summarizes available data on the functional effects of these alkaloids. A

significant amount of experimental data on the functional activity of many of these compounds

is still lacking.

Key Pharmacological Effects
Penniclavine: As noted, the pharmacological data for Penniclavine are limited. It has been

identified as a major alkaloid in the seeds of Ipomoea tricolor, and ergoclavines, the class to

which Penniclavine belongs, have been associated with convulsive ergotism. In silico

predictions suggest that Penniclavine may have a notable affinity for various serotonin,

dopamine, and adrenergic receptors, particularly α1A and α1B adrenergic receptors. However,

these predictions require experimental validation.

Festuclavine and Agroclavine: Similar to Penniclavine, the available data for Festuclavine and

Agroclavine are largely based on in silico predictions, which suggest a preference for serotonin

and dopamine receptors. Agroclavine has been shown to have a high affinity for the 5-HT1D

receptor in these predictive models.

Elymoclavine: Experimental studies have demonstrated that Elymoclavine exhibits

dopaminergic agonist activity. It has been shown to induce behaviors in animal models that are

characteristic of dopamine receptor stimulation.
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Lysergol: Lysergol has been more extensively studied and is known to interact with serotonin

receptors. It acts as a partial agonist at 5-HT2A receptors, which is a common target for

psychedelic compounds. Its affinity for 5-HT1A receptors suggests it may also have anxiolytic

or antidepressant properties.

Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize

the pharmacological effects of clavine alkaloids.

Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To measure the inhibition constant (Ki) of a test compound (e.g., a clavine alkaloid)

for a specific receptor.

Materials:

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain

tissue).

A radiolabeled ligand known to bind specifically to the receptor (e.g., [3H]-ketanserin for 5-

HT2A receptors).

Test compound (unlabeled clavine alkaloid) at various concentrations.

Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

Glass fiber filters.

Scintillation cocktail and a scintillation counter.

Procedure:

Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled

ligand and varying concentrations of the unlabeled test compound.
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Equilibrium: The incubation is carried out for a specific time at a controlled temperature to

allow the binding to reach equilibrium.

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which

separates the receptor-bound radioligand from the unbound radioligand.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50

value using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Accumulation Assay)
These assays are used to determine whether a compound acts as an agonist, antagonist, or

inverse agonist at a G-protein coupled receptor (GPCR).

Objective: To measure the effect of a test compound on the intracellular concentration of a

second messenger, such as cyclic AMP (cAMP), following receptor activation.

Materials:

Intact cells expressing the receptor of interest.

Test compound (clavine alkaloid) at various concentrations.

A known agonist for the receptor (as a positive control).

Cell culture medium.

A phosphodiesterase inhibitor (to prevent the breakdown of cAMP).

A cAMP assay kit (e.g., ELISA-based or fluorescence-based).
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Procedure:

Cell Culture: Cells are cultured to an appropriate density in multi-well plates.

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor.

Stimulation: Cells are then incubated with varying concentrations of the test compound or the

known agonist for a specific time.

Lysis: The cells are lysed to release the intracellular cAMP.

Quantification: The concentration of cAMP in the cell lysate is measured using a cAMP

assay kit.

Data Analysis: A dose-response curve is generated to determine the EC50 (concentration for

50% of maximal effect) and the Emax (maximal effect) of the test compound. This allows for

the classification of the compound as a full agonist, partial agonist, or antagonist.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for G-protein coupled

receptors, which are the primary targets of clavine alkaloids, and a typical workflow for a

radioligand binding assay.
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Caption: General signaling pathway of a G-protein coupled receptor (GPCR).
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Radioligand Binding Assay Workflow
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Caption: A simplified workflow for a radioligand binding assay.
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Conclusion
This guide provides a comparative overview of the pharmacological effects of Penniclavine
and related clavine alkaloids. While there is a clear indication that these compounds interact

with key neurotransmitter systems, particularly the serotonergic and dopaminergic systems,

there is a significant need for further experimental research, especially for Penniclavine,

Festuclavine, and Agroclavine. The in silico predictions offer a valuable starting point for

directing future in vitro and in vivo studies. A more comprehensive understanding of the

structure-activity relationships and the specific functional effects of these alkaloids will be

crucial for evaluating their therapeutic potential. Researchers are encouraged to use the

information and protocols presented here as a foundation for further investigation into this

interesting class of natural compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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